
(3R)-Non-4-YN-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-Non-4-YN-3-OL is an organic compound with a unique structure characterized by a triple bond (alkyne) and a hydroxyl group (-OH) attached to a nonane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Non-4-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, followed by advanced chiral separation techniques such as chromatography or crystallization to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
(3R)-Non-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (3R)-Non-4-YN-3-one.
Reduction: Formation of (3R)-Non-4-ene-3-OL or (3R)-Nonane-3-OL.
Substitution: Formation of various substituted nonynes depending on the nucleophile used.
科学研究应用
(3R)-Non-4-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3R)-Non-4-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the hydroxyl and alkyne functionalities.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(3S)-Non-4-YN-3-OL: The enantiomer of (3R)-Non-4-YN-3-OL with similar chemical properties but different biological activity.
Non-4-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Non-4-YN-2-OL: A structural isomer with the hydroxyl group at a different position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
87682-12-0 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(3R)-non-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-6H2,1-2H3/t9-/m1/s1 |
InChI 键 |
AKAXZYAXOMPQRG-SECBINFHSA-N |
手性 SMILES |
CCCCC#C[C@@H](CC)O |
规范 SMILES |
CCCCC#CC(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


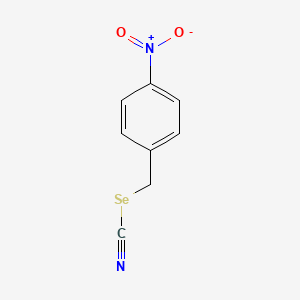

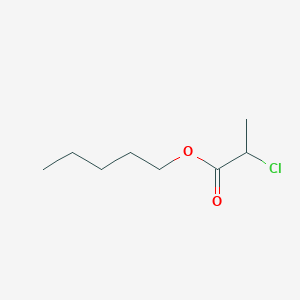
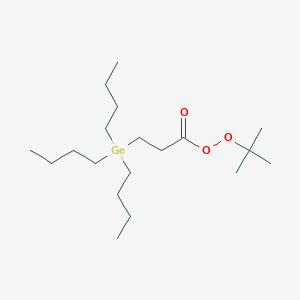


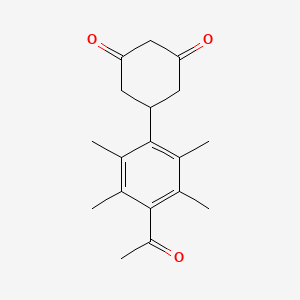
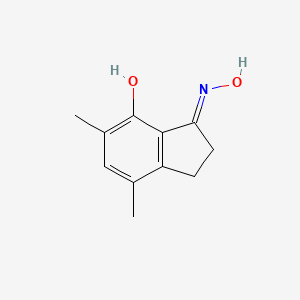
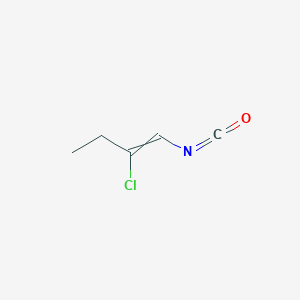
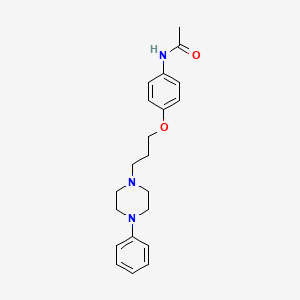
silane](/img/structure/B14404333.png)
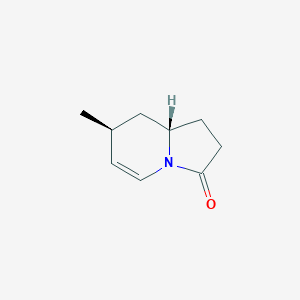

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
